Wittig Olefination Yield with Benzaldehyde: Cyclopropyl vs. Ethyltriphenylphosphonium Bromide
In a foundational 1968 study, cyclopropyltriphenylphosphonium bromide reacted with benzaldehyde to produce benzylidenecyclopropane in 60% isolated yield [1]. Under analogous Wittig conditions (NaH/DMSO or NaNH2/THF), ethyltriphenylphosphonium bromide, a simpler prenyl ylide precursor, typically yields ethylidene-substituted alkenes in >80% yield with aromatic aldehydes [2]. The yield differential (60% vs. >80%) arises from the increased steric hindrance and ring strain inherent to the cyclopropylidene ylide, making the betaine decomposition step rate-limiting. However, the 60% yield delivers a product with a highly strained cyclopropane ring that is inaccessible by direct ethylidenation. This constitutes a function-over-yield selection criterion.
| Evidence Dimension | Isolated Wittig reaction yield with benzaldehyde |
|---|---|
| Target Compound Data | 60% yield (benzylidenecyclopropane from cyclopropyltriphenylphosphonium bromide + benzaldehyde) |
| Comparator Or Baseline | >80% yield (ethylidenecyclohexane or similar from ethyltriphenylphosphonium bromide + benzaldehyde under comparable conditions) |
| Quantified Difference | Approximately 20 percentage point yield differential; cyclopropyl reagent provides a structurally distinct, strained product. |
| Conditions | Base: NaH or NaNH2; solvent: THF or DMSO; temperature: ambient to reflux (1968 protocol vs. standard Wittig literature). |
Why This Matters
Procurement choice is driven by product identity, not yield; a 60% yield for a strained cyclopropylidene product is synthetically valuable when the alternative reagent cannot produce the same scaffold.
- [1] Schweizer, E. E., Berninger, C. J., & Thompson, J. G. (1968). Reactions of Phosphorus Compounds. XIII. Preparations and Reactions of Cyclopropyltriphenylphosphonium Bromide. The Journal of Organic Chemistry, 33(1), 336–339. View Source
- [2] Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490. (Review containing typical yields for simple alkyltriphenylphosphonium ylides). View Source
